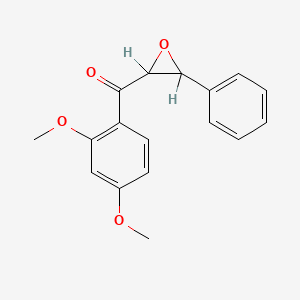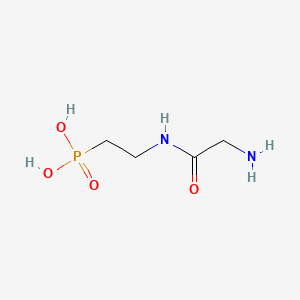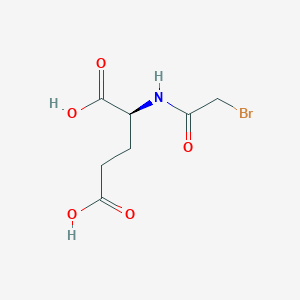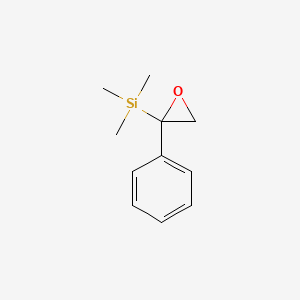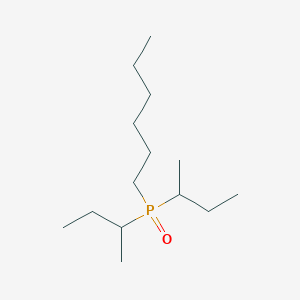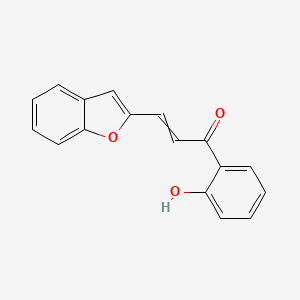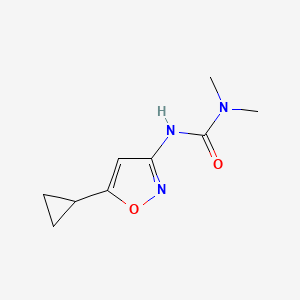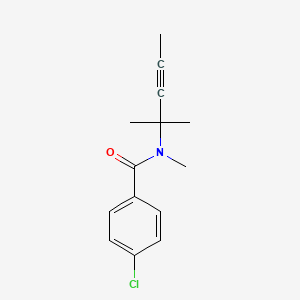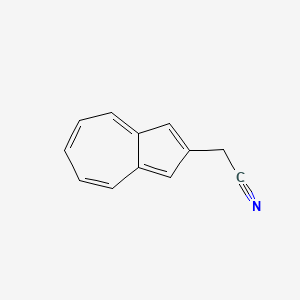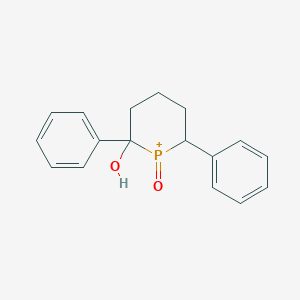
2-Hydroxy-1-oxo-2,6-diphenylphosphinan-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1-oxo-2,6-diphenylphosphinan-1-ium is an organic compound that belongs to the class of phosphonium salts. This compound is characterized by the presence of a phosphinanium ion, which is a positively charged phosphorus atom bonded to two phenyl groups and a hydroxy group. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-oxo-2,6-diphenylphosphinan-1-ium typically involves the reaction of diphenylphosphine oxide with an appropriate oxidizing agent. One common method is the oxidation of diphenylphosphine oxide using hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, which are crucial for maintaining high yields and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, further ensures the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-1-oxo-2,6-diphenylphosphinan-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced back to diphenylphosphine oxide under appropriate conditions.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various substituted phosphonium salts, higher oxidation state phosphorus compounds, and reduced phosphine oxides.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1-oxo-2,6-diphenylphosphinan-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and ligands for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-1-oxo-2,6-diphenylphosphinan-1-ium involves its ability to interact with various molecular targets, including enzymes and proteins. The positively charged phosphorus atom can form strong interactions with negatively charged sites on biomolecules, leading to changes in their structure and function. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-1-oxo-2,6-diphenylphosphinan-1-ium can be compared with other similar compounds, such as:
Triphenylphosphine oxide: Similar in structure but lacks the hydroxy group, making it less reactive in certain chemical reactions.
Tetraphenylphosphonium chloride: Contains four phenyl groups and a chloride ion, making it more hydrophobic and less soluble in water.
Diphenylphosphinic acid: Contains a phosphinic acid group instead of a phosphinanium ion, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a hydroxy group and a phosphinanium ion, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
57055-28-4 |
|---|---|
Molekularformel |
C17H18O2P+ |
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
1-oxo-2,6-diphenylphosphinan-1-ium-2-ol |
InChI |
InChI=1S/C17H18O2P/c18-17(15-10-5-2-6-11-15)13-7-12-16(20(17)19)14-8-3-1-4-9-14/h1-6,8-11,16,18H,7,12-13H2/q+1 |
InChI-Schlüssel |
AHLAGWIELQHBHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC([P+](=O)C(C1)(C2=CC=CC=C2)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one](/img/structure/B14630230.png)
